molecular formula C11H14Cl2N2O2 B1383770 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride CAS No. 2097936-33-7

2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride

Cat. No.: B1383770
CAS No.: 2097936-33-7
M. Wt: 277.14 g/mol
InChI Key: JYPKUVADIBLDCB-UHFFFAOYSA-N
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Description

2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride is a chemical compound with the molecular formula C11H13ClN2O2 It is known for its unique structure, which includes an aminobutynyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride typically involves the reaction of 4-aminobut-2-yne-1-ol with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aminobutynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobutynyl group can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The benzamide core may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Aminobut-2-yn-1-yl)oxy]benzoic acid
  • 2-[(4-Aminobut-2-yn-1-yl)oxy]benzylamine
  • 2-[(4-Aminobut-2-yn-1-yl)oxy]benzyl chloride

Uniqueness

2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride is unique due to its specific combination of an aminobutynyl group and a benzamide core. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a versatile building block in synthesis further highlight its uniqueness.

Properties

IUPAC Name

2-(4-aminobut-2-ynoxy)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.2ClH/c12-7-3-4-8-15-10-6-2-1-5-9(10)11(13)14;;/h1-2,5-6H,7-8,12H2,(H2,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPKUVADIBLDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride
Reactant of Route 2
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride
Reactant of Route 3
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride
Reactant of Route 4
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride
Reactant of Route 5
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride
Reactant of Route 6
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride

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